5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid
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Overview
Description
5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid is an organic compound with a complex structure that includes a thiazole ring, an acetylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetylamino and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with target molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Amino-phenyl)-2-methyl-thiazole-4-carboxylic acid: Similar structure but lacks the acetyl group.
5-(3-Acetylamino-phenyl)-2-ethyl-thiazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5-(3-Acetylamino-phenyl)-2-methyl-thiazole-4-carboxylic acid is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
5-(3-acetamidophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(16)14-10-5-3-4-9(6-10)12-11(13(17)18)15-8(2)19-12/h3-6H,1-2H3,(H,14,16)(H,17,18) |
InChI Key |
QCRPADQSLWRMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)NC(=O)C)C(=O)O |
Origin of Product |
United States |
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